Leuconolam

Übersicht

Beschreibung

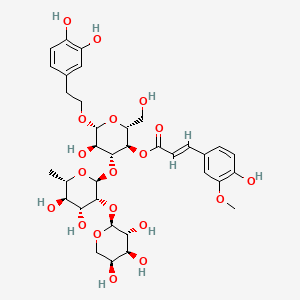

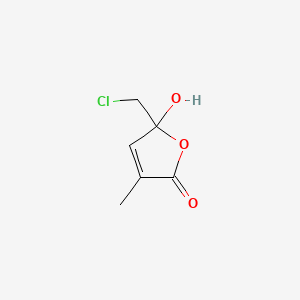

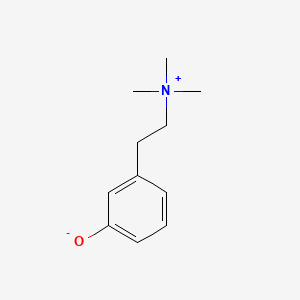

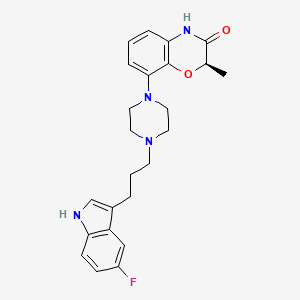

Leuconolam is a monoterpene indole alkaloid known for its unique structural features and biosynthetic connections. It belongs to a family of natural products that exhibit incredible structural diversity, including mersicarpine and leuconoxine . This compound is characterized by an unusual nine-membered lactam and a pyrrole-derived unit .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leuconolam can be synthesized through various methods, including Staudinger reactions using a common intermediate . The key cyclization step involves water functioning as a switch to control the core structure produced . Additionally, total synthesis methods have been developed, including oxidative conversion from rhazinilam .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Leuconolam undergoes various chemical reactions, including:

Oxidation: Conversion from rhazinilam to this compound involves oxidative processes.

Cyclization: Key cyclization steps are crucial in the synthesis of this compound.

Common Reagents and Conditions:

Staudinger Reactions: Utilized for regiocontrolled cyclizations.

Oxidative Reagents: Employed in the conversion from rhazinilam.

Major Products: The major product formed from these reactions is this compound itself, which can further undergo skeletal rearrangements to produce other related alkaloids .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Leuconolam exerts its effects through its unique molecular structure, which includes a stereogenic quaternary carbon and a tetrahydroindolizine core . These structural features contribute to its taxol-like antimitotic activities, which involve disrupting microtubule dynamics and inhibiting cell division .

Vergleich Mit ähnlichen Verbindungen

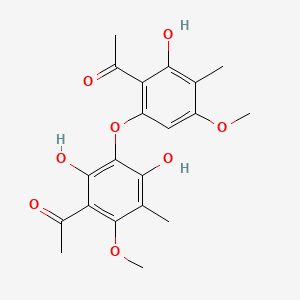

Leuconoxine: Shares a biogenetic origin with leuconolam but has a different polycyclic pattern.

Mersicarpine: Another related alkaloid with a distinctive seven-membered cyclic imine and δ-lactam.

Rhazinilam: A precursor to this compound, known for its unique nine-membered macrocycle.

Uniqueness of this compound: this compound stands out due to its unusual nine-membered lactam and pyrrole-derived unit, which are not commonly found in other related alkaloids . Its ability to undergo skeletal rearrangements further adds to its uniqueness and appeal as a synthetic target .

Eigenschaften

IUPAC Name |

12-ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDBJKLQCGAPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918194 | |

| Record name | 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93710-27-1 | |

| Record name | Leuconolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093710271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of leuconolam?

A1: this compound has a molecular formula of C19H22N2O3 and a molecular weight of 326.39 g/mol. []

Q2: How is the structure of this compound elucidated?

A2: The structure of this compound has been determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-visible Spectroscopy (UV). X-ray diffraction analysis has also been employed to confirm its structure and relative configuration. [, , ]

Q3: What are the key structural features of this compound?

A3: this compound features a unique nine-membered ring within its structure, a characteristic shared with other alkaloids in the rhazinilam-leuconolam-leuconoxine group. [, , ]

Q4: How is this compound synthesized in the laboratory?

A4: Several total syntheses of this compound have been reported, employing various strategies. These include:

- Intramolecular allylic silane addition to a maleimide carbonyl group. []

- Enantioselective synthesis starting from a tetrahydroindolizine derivative. []

- Divergent approach inspired by potential biosynthesis, involving a Witkop-Winterfeldt oxidative indole cleavage and transannular cyclization. []

- Regioselective cyclizations using Staudinger reactions, diverging from a common intermediate. []

Q5: Can this compound be chemically transformed into other related alkaloids?

A5: Yes, this compound can undergo various chemical transformations to yield other members of the this compound-leuconoxine-mersicarpine group. For example:

- Acid treatment can lead to transannular closure, forming the pentacyclic, doubly spirocyclic 6,7-dehydroleuconoxine. []

- Base treatment results in enolate-mediated ring closure, yielding epimeric pentacyclic meloscine-like compounds. []

- Specific reaction conditions can enable the synthesis of leuconoxine, leuconodines A and F, and mersicarpine. [, , ]

Q6: What is known about the biological activity of this compound?

A6: While this compound itself has shown moderate cytotoxicity against KB cells, some of its derivatives exhibit interesting biological properties. For instance, leuconodine E, isolated alongside this compound from Leuconotis griffithii, displayed moderate activity in reversing multi-drug resistance in vincristine-resistant KB cells. []

Q7: Has this compound been investigated for therapeutic applications?

A7: Research on the therapeutic potential of this compound is ongoing. Its structural similarity to other bioactive alkaloids within the this compound-leuconoxine-mersicarpine group, some of which possess anti-inflammatory and antitumor properties, makes it a promising candidate for further investigation. []

Q8: What analytical techniques are employed to study this compound?

A8: In addition to the spectroscopic techniques mentioned earlier, researchers utilize various chromatographic methods for the isolation and purification of this compound, including column chromatography and thin layer chromatography. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc](/img/structure/B1674730.png)